5-Bromo-6-hydroxybenzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-6-hydroxybenzofuran-2-carboxylic acid typically involves the bromination of 6-hydroxybenzofuran-2-carboxylic acid. One common method is the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
5-Bromo-6-hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
5-Bromo-6-hydroxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives, which are studied for their potential as pharmaceuticals.
Biology: The compound’s derivatives have shown promise in biological assays, particularly for their antibacterial and anti-tumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxybenzofuran-2-carboxylic acid involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been shown to induce apoptosis in tumor cells by activating specific signaling pathways .
Comparison with Similar Compounds
5-Bromo-6-hydroxybenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
6-Hydroxybenzofuran-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Methyl-6-hydroxybenzofuran-2-carboxylic acid: The presence of a methyl group instead of bromine affects its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H5BrO4 |
---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
5-bromo-6-hydroxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO4/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3,11H,(H,12,13) |
InChI Key |
FCXGKECZXFUADA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1Br)O)C(=O)O |
Origin of Product |
United States |
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